N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-14-6-7-15(12-18(14)22)23-19(27)13-26-21(28)17-5-3-2-4-16(17)20(24-26)25-8-10-29-11-9-25/h2-7,12H,8-11,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXLGPIEPRUWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-ethylphenyl)urea typically involves the reaction of 2-(1H-benzimidazol-2-yl)ethylamine with 4-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Medicinal Chemistry
N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has been studied for its potential therapeutic effects.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. It is believed to inhibit specific pathways involved in cancer cell proliferation and survival. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Neurological Applications
Due to the presence of the morpholine moiety, there is interest in exploring its effects on neurological disorders. Initial findings suggest that it may have neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Pharmacological Studies
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Bioavailability
The bioavailability of this compound has been assessed through various routes of administration, including oral and intravenous methods. Studies indicate that it has a favorable bioavailability profile, which enhances its potential as a therapeutic agent .
Toxicology
Toxicological evaluations have been conducted to determine the safety profile of the compound. Results show that it has a low toxicity level in animal models, making it a candidate for further clinical development .
Material Science Applications
In addition to its medicinal uses, this compound is being explored for applications in material science.
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure allows it to enhance the mechanical properties and thermal stability of polymers .
Coatings and Films
Research is underway to investigate its use in coatings and films due to its potential to impart desirable properties such as chemical resistance and durability .
Mechanism of Action
The mechanism of action of N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the urea linkage can form hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
This compound shares the morpholinoacetamide backbone but replaces the phthalazinone with a thiazole ring and a 2-chlorophenyl group. The absence of a fused bicyclic system in this analog may reduce rigidity and affect target selectivity .
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Synthesized via acylation (), this derivative features a 2-oxomorpholine ring with acetyl and dimethyl substituents, enhancing lipophilicity. The 4-isopropylphenyl group contrasts with the target compound’s 3-chloro-4-methylphenyl, resulting in divergent steric profiles. The acetyl group on the morpholine ring may increase metabolic susceptibility compared to the unsubstituted morpholine in the target compound .
Key Differences Table
Phthalazinone and Phthalimide Derivatives
3-Chloro-N-phenyl-phthalimide
This phthalimide derivative () lacks the acetamide linkage and morpholine ring but shares a chloro-substituted aromatic system. Phthalimides are often used as polymer precursors, whereas the target compound’s phthalazinone core is more commonly associated with kinase inhibition.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
This dichlorophenyl acetamide () features a dihydro-pyrazolyl group instead of phthalazinone. Crystallographic data reveal three conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This conformational flexibility contrasts with the rigid phthalazinone core, suggesting differences in target binding modes .
Coupling Products ()
Compounds 13a–e (e.g., 2-cyano-N-(4-sulfamoylphenyl)acetamides) are synthesized via diazonium salt coupling, yielding high-purity products (94–95% yields). The target compound’s synthesis may involve similar coupling or acylation steps, but its morpholine and phthalazinone groups necessitate distinct precursors. IR and NMR data for 13a (νmax 1664 cm⁻¹ for C=O; δ 10.13 ppm for NH) align with typical acetamide spectra, though the target compound’s morpholine ring would introduce additional signals near δ 3.3–3.5 ppm (morpholine CH2 groups) .
Q & A
Q. Table 1: Bioactivity Variations in Structural Analogs
| Substituent | Observed Activity | Source |
|---|---|---|
| Furan-2-yl | Moderate antimicrobial | |
| Oxadiazole-5-yl | Enhanced anticancer | |
| Morpholinyl-ethyl | Dual activity (IC < 10 µM) |
Advanced: What computational strategies are recommended for predicting target interactions?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase).
- ADMET Prediction: SwissADME to assess permeability (e.g., logP ~2.5) and metabolic stability .
Validation: - Cross-reference with experimental IC values from kinase inhibition assays .
Advanced: How can synthetic by-products be identified and mitigated during scale-up?
Answer:
Common by-products include:
- Dimerized Acetamides: Due to excess acyl chloride. Mitigate via dropwise addition at ≤10°C .
- Oxidation Products: Stabilize with inert atmospheres (N/Ar).
Analytical Tools: - HPLC-PDA to track impurities (>95% purity threshold) .
- TLC with MeOH/CHCl gradients for real-time monitoring .
Basic: What are the compound’s stability profiles under standard lab conditions?
Answer:
- Thermal Stability: Decomposes >150°C; store at 2–8°C .
- Photostability: Protect from UV light to prevent morpholine ring oxidation .
- Solubility: DMSO >50 mg/mL; aqueous solubility <0.1 mg/mL .
Advanced: What mechanistic insights explain its dual activity in enzyme inhibition and receptor antagonism?
Answer:
The morpholinyl and phthalazinone moieties enable:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
